2-Phenylpropanamidine
Overview
Description
2-Phenylpropanamidine, also known as 2-PPA, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Anti-Parasitic Activity
2-Phenylpropanamidine derivatives, such as furamidine and its analogs, demonstrate potent anti-parasitic properties. For instance, DB569, a phenyl-substituted furamidine analog, shows marked potency against Trypanosoma cruzi and Leishmania amazonensis, suggesting its potential as a treatment for Chagas' disease and Leishmaniasis (de Souza et al., 2004). This compound, through in vivo studies, reduced cardiac parasitism and increased survival rates in infected mice, indicating its protective role against renal and hepatic lesions caused by parasite infection (de Souza et al., 2006).
Antimutagenic Properties
Phenylpropanoids, including phenylpropanamidine derivatives, possess antimutagenic activity. Compounds isolated from clove buds have been shown to suppress the expression of the umu gene, indicative of antimutagenic properties, suggesting potential applications in cancer prevention and treatment (Miyazawa & Hisama, 2003).
Anticancer Activity
Phenylpropanoids found in essential oils exhibit significant anticancer activity. These compounds demonstrate a variety of pharmacological activities, impacting cancer cell growth and proliferation. This underscores the importance of phenylpropanoids in the development of new anticancer agents (Carvalho et al., 2015).
Inhibition of Myotoxic Activity
2-Phenylpropanamidine derivatives like suramin have been studied for their potential to inhibit the myotoxic activity of snake venom toxins. Suramin's ability to bind with these toxins and inhibit their activity suggests potential therapeutic applications in treating snake bites (Murakami et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-phenylpropanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H3,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPXHYKWNZDML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropanimidamide |
Synthesis routes and methods
Procedure details
Citations
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